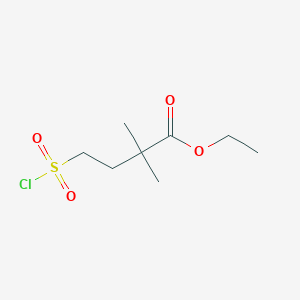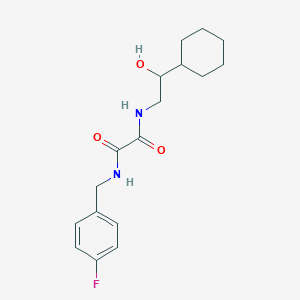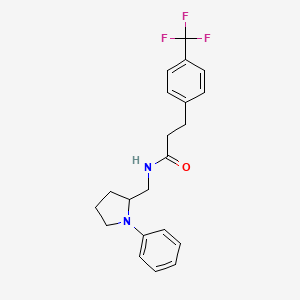![molecular formula C27H24N4O4S B3002103 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide CAS No. 888435-70-9](/img/structure/B3002103.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of compounds similar to "2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide", the synthesis process can be intricate. For instance, the synthesis of related compounds has been reported through cyclocondensation reactions, as seen in the preparation of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide, which involves the reaction of substituted benzylidene acetohydrazides with thiolactic acid . Similarly, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines includes an oxidative addition reaction using iodine, ethanol, and water to append aryl thiols to a key intermediate .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic systems. The core structure often contains an indole or pyrrolopyrimidine moiety, which is a common feature in many biologically active compounds. The presence of substituents like methoxy groups and thioether linkages can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds with complex structures, including various heterocycles and functional groups, can participate in a range of chemical reactions. The reactivity is largely determined by the functional groups present. For example, the acetamide moiety can undergo hydrolysis, while the thioether linkage might be involved in oxidation reactions. The presence of an oxo group adjacent to a heterocycle can also facilitate nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can lead to high thermal stability, as seen in the synthesis of polyimides and poly(amide-imide) containing oxadiazole groups . The solubility of these compounds in organic solvents is an important factor for their application in various fields, including material science and medicinal chemistry. The introduction of substituents like methoxy groups can enhance solubility in organic solvents, which is beneficial for their manipulation in a laboratory setting .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is used in the synthesis of various derivatives that have potential applications in medicinal chemistry. For example, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides lead to the formation of 5H-pyrimido[5,4-b]indole derivatives, which are valuable in the development of novel pharmaceuticals (Shestakov et al., 2009).
Applications in Antitumor and Antibacterial Agents
- Novel derivatives of this compound have been synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. The modifications to the compound have shown to enhance its potency against human TS, making it a candidate for further research in cancer and antibacterial therapies (Gangjee et al., 1996; Gangjee et al., 1997).
Role in the Synthesis of Pyrimido and Pyridine Derivatives
- The compound has been utilized in the synthesis of various pyrimido and pyridine derivatives. These derivatives have potential applications in developing new pharmaceutical compounds with diverse therapeutic activities (Molina & Fresneda, 1988; Shatsauskas et al., 2017).
Antimicrobial and Anti-Inflammatory Applications
- Derivatives of this compound have been explored for their antimicrobial, anti-inflammatory, and analgesic activities. These studies are significant in the development of new drugs with potential applications in treating infections and managing pain and inflammation (Rajanarendar et al., 2012; Saundane et al., 2012).
Applications in Antifolate Inhibitors
- Some analogs of the compound have been developed as nonclassical antifolate inhibitors of thymidylate synthase, showing promise as antitumor agents. These studies contribute to the understanding of antifolate therapy and its potential in cancer treatment (Gangjee et al., 2005).
Propriétés
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-30(17-9-5-4-6-10-17)23(32)16-36-27-29-24-19-11-7-8-12-20(19)28-25(24)26(33)31(27)18-13-14-21(34-2)22(15-18)35-3/h4-15,28H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYQHJTTHONDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B3002020.png)
![1-methyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3002021.png)
![Benzothiazole, 2-[(1-methylethyl)thio]-6-nitro-](/img/structure/B3002023.png)
![methyl 2-(N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B3002025.png)



![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)
![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![3-[(Phenyl-pyridin-2-yl-methyl)-amino]-propan-1-ol](/img/structure/B3002036.png)
![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)
![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)